2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol
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Overview
Description
2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound belonging to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of hexyl-substituted dihydropyran intermediates. The reaction typically requires the use of strong acids or bases as catalysts to facilitate the cyclization process. For example, molecular iodine can be used as a catalyst under solvent-free conditions at ambient temperature to achieve the desired cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can occur at the hexyl or methyl groups, where halogenation or alkylation agents can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hexyl-substituted ketones or carboxylic acids, while reduction can produce hexyl-substituted alcohols .
Scientific Research Applications
2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the behavior of tetrahydropyran derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: This compound lacks the hexyl group present in 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol, resulting in different chemical properties and reactivity.
Tetrahydropyran-2-methanol: This compound has a hydroxymethyl group instead of a hexyl group, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both hexyl and methyl groups in this compound imparts unique chemical properties, making it distinct from other tetrahydropyran derivatives
Properties
Molecular Formula |
C12H24O2 |
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Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
CQOLZIFQLMFPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(CCO1)O)C |
Origin of Product |
United States |
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